molecular formula C12H17ClN4 B8289863 1-(5-chloropyrimidin-2-yl)-N-cyclopropylpiperidin-4-amine

1-(5-chloropyrimidin-2-yl)-N-cyclopropylpiperidin-4-amine

Cat. No. B8289863
M. Wt: 252.74 g/mol
InChI Key: WJOHVNIWWBHNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloropyrimidin-2-yl)-N-cyclopropylpiperidin-4-amine is a useful research compound. Its molecular formula is C12H17ClN4 and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-chloropyrimidin-2-yl)-N-cyclopropylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloropyrimidin-2-yl)-N-cyclopropylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(5-chloropyrimidin-2-yl)-N-cyclopropylpiperidin-4-amine

Molecular Formula

C12H17ClN4

Molecular Weight

252.74 g/mol

IUPAC Name

1-(5-chloropyrimidin-2-yl)-N-cyclopropylpiperidin-4-amine

InChI

InChI=1S/C12H17ClN4/c13-9-7-14-12(15-8-9)17-5-3-11(4-6-17)16-10-1-2-10/h7-8,10-11,16H,1-6H2

InChI Key

WJOHVNIWWBHNEN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2CCN(CC2)C3=NC=C(C=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(5-Chloropyrimidin-2-yl)piperidin-4-one (1.5 g) is dissolved in anhydrous dichloromethane (25 mL) and cyclopropylamine (0.42 g) is added followed by glacial acetic acid (0.80 mL). Sodium triacetoxyborohydride (1.8 g) is then added in one portion under nitrogen and the resulting mixture stirred at r.t. for 17 h. The mixture is diluted with dichloroemthane (25 mL) and extracted with 3 M HCl (75 mL and 50 mL). The combined HCI layers are cooled on ice and 4 M NaOH (100 mL) is added in portions until the mixture is strongly basic (pH ˜14). The mixture is then extracted with dichloroemthane (150 mL and 100 mL) and the combined dichloromethane layers are dried over Na2SO4, filtered and concentrated to yield the title compound. LC (method 21): tR=2.57 min; Mass spectrum (APCI): m/z=253 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Four

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